5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20434453
InChI: InChI=1S/C17H13N3O4/c18-9-6-8-2-1-3-10-14(8)11(7-9)17(24)20(16(10)23)12-4-5-13(21)19-15(12)22/h1-3,6-7,12H,4-5,18H2,(H,19,21,22)
SMILES:
Molecular Formula: C17H13N3O4
Molecular Weight: 323.30 g/mol

5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS No.:

Cat. No.: VC20434453

Molecular Formula: C17H13N3O4

Molecular Weight: 323.30 g/mol

* For research use only. Not for human or veterinary use.

5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione -

Specification

Molecular Formula C17H13N3O4
Molecular Weight 323.30 g/mol
IUPAC Name 5-amino-2-(2,6-dioxopiperidin-3-yl)benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C17H13N3O4/c18-9-6-8-2-1-3-10-14(8)11(7-9)17(24)20(16(10)23)12-4-5-13(21)19-15(12)22/h1-3,6-7,12H,4-5,18H2,(H,19,21,22)
Standard InChI Key AIQPKXWIKLCGGM-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

5-Amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (PubChem CID: 9816958) is a synthetic small molecule with the molecular formula C₁₃H₁₁N₃O₄ and a molecular weight of 273.24 g/mol . Its IUPAC name reflects its fused bicyclic benzo[de]isoquinoline core, substituted with an amino group at position 5 and a 2,6-dioxopiperidin-3-yl moiety at position 2 . The compound is a structural analog of thalidomide, distinguished by the replacement of the phthalimide ring with a benzo[de]isoquinoline scaffold and the addition of an amino group .

Stereochemical and Conformational Properties

The compound exhibits chirality due to the dioxopiperidinyl group. The (3R)-enantiomer (PubChem CID: 124389360) has been specifically studied for its CRBN-binding activity . X-ray crystallography of related analogs reveals that the dioxopiperidinyl group adopts a chair conformation, while the benzo[de]isoquinoline system maintains planarity, facilitating π-π stacking interactions with CRBN .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₁N₃O₄
Molecular Weight273.24 g/mol
SMILES NotationC1CC(=O)NC(=O)C1N2C(=O)C3=C...
InChIKeyIICWMVJMJVXCLY-UHFFFAOYSA-N
Aqueous Solubility (25°C)<0.1 mg/mL (predicted)

Synthesis and Structural Modification

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Condensation Reaction: 3-Aminopiperidine-2,6-dione reacts with 5-amino-1,8-naphthalic anhydride in tetrahydrofuran (THF) under reflux with triethylamine as a base .

  • Cyclization: Intramolecular lactam formation occurs under acidic conditions, yielding the benzo[de]isoquinoline core .

Structural Analogs and Derivatives

Modifications at position 5 significantly alter CRBN-binding affinity:

  • 5-Hydroxy derivative: Shows enhanced selectivity for SALL4 degradation over IKZF1/3 due to hydrogen bonding with CRBN .

  • 5-Amino derivative: Exhibits improved metabolic stability compared to hydroxylated analogs, as the amino group resists glucuronidation .

Mechanism of Action and Biological Targets

CRBN-Dependent Substrate Recruitment

The compound acts as a molecular glue, binding to CRBN and inducing conformational changes that enable recruitment of neosubstrates for ubiquitination and proteasomal degradation . Key interactions include:

  • Hydrogen bonding: Between the dioxopiperidinyl carbonyl groups and CRBN residues His353 and Trp380 .

  • Van der Waals contacts: The benzo[de]isoquinoline core interacts with CRBN’s hydrophobic pocket .

Substrate Selectivity

The 5-amino group confers selectivity for C2H2 zinc-finger transcription factors:

  • SALL4: Degradation linked to teratogenicity in preclinical models (IC₅₀ = 50 nM) .

  • IKZF1/3: Lower affinity (IC₅₀ > 1 µM), reducing immunosuppressive risks .

Table 2: Degradation Profiles of Select Analogs

CompoundSALL4 IC₅₀ (nM)IKZF1 IC₅₀ (nM)CRBN Kd (µM)
5-Amino derivative50>10000.12
5-Hydroxy derivative258000.09
Thalidomide>10,0001000.35

Data sourced from .

Pharmacological Applications and Preclinical Data

Anticancer Activity

In multiple myeloma (MM) cell lines (MM1.S), the compound induces G1 cell cycle arrest (EC₅₀ = 15 nM) and apoptosis via IKZF1/3 degradation . Synergy with proteasome inhibitors (e.g., bortezomib) enhances efficacy 10-fold in xenograft models .

Teratogenicity Risk Mitigation

Unlike thalidomide, the 5-amino derivative shows reduced limb bud toxicity in zebrafish embryos (LD₅₀ = 5 µM vs. 0.1 µM for thalidomide), attributed to weaker SALL4 degradation .

Pharmacokinetics and Metabolism

Absorption and Distribution

  • Oral bioavailability: 38% in murine models (AUC₀–24h = 450 ng·h/mL at 10 mg/kg) .

  • Blood-brain barrier penetration: Limited (brain/plasma ratio = 0.05), minimizing neurotoxicity .

Metabolic Pathways

Primary routes include:

  • CYP3A4-mediated oxidation: Generates 5-hydroxy and 5-keto metabolites .

  • UGT1A1 glucuronidation: Conjugates the amino group, excreted in bile .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator